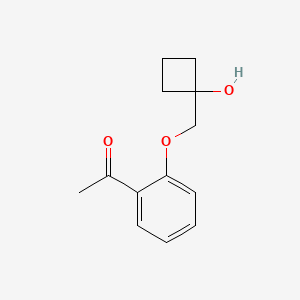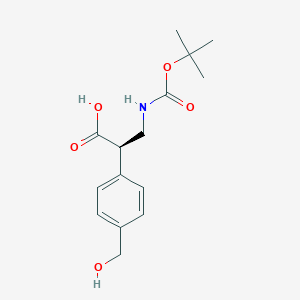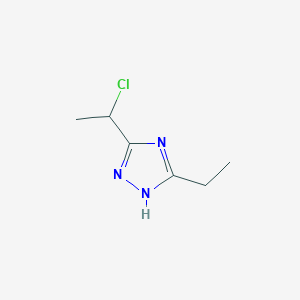
(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a thiophene ring attached to the methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine typically involves the reaction of 1-methylpiperidine with thiophene-3-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in anhydrous ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkylating agents for alkylation reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Methylpiperidin-4-yl)methanamine: Lacks the thiophene ring, making it less versatile in terms of π-π interactions.
Thiophen-3-ylmethanamine: Lacks the piperidine ring, reducing its potential for receptor binding.
N-Methylthiophen-3-ylmethanamine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
(1-Methylpiperidin-4-yl)(thiophen-3-yl)methanamine is unique due to the presence of both the piperidine and thiophene rings, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile interactions with various molecular targets, making it valuable in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)-thiophen-3-ylmethanamine |
InChI |
InChI=1S/C11H18N2S/c1-13-5-2-9(3-6-13)11(12)10-4-7-14-8-10/h4,7-9,11H,2-3,5-6,12H2,1H3 |
InChI Key |
OWQANEUNUWOPAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(C2=CSC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


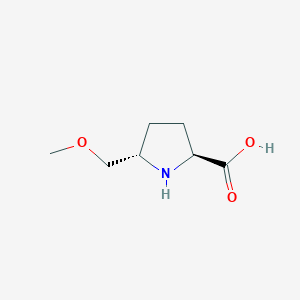
![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B13324188.png)
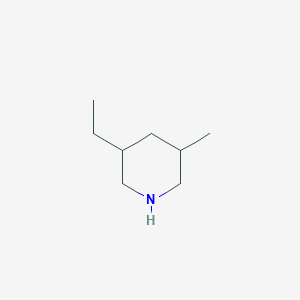
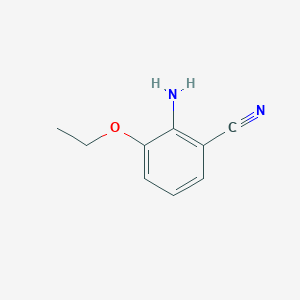


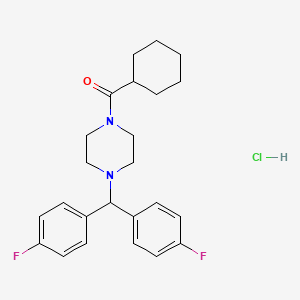
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13324218.png)
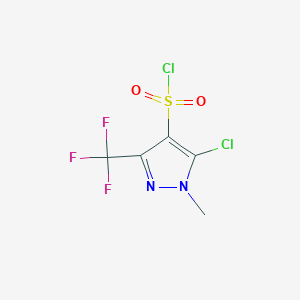
![N-(4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B13324246.png)
![1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13324258.png)
